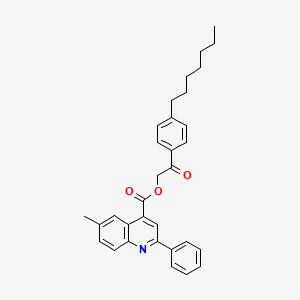

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate

Description

Properties

CAS No. |

355429-17-3 |

|---|---|

Molecular Formula |

C32H33NO3 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C32H33NO3/c1-3-4-5-6-8-11-24-15-17-26(18-16-24)31(34)22-36-32(35)28-21-30(25-12-9-7-10-13-25)33-29-19-14-23(2)20-27(28)29/h7,9-10,12-21H,3-6,8,11,22H2,1-2H3 |

InChI Key |

SLXIBQFIVQAHQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 6-Methyl-2-phenylquinoline-4-carboxylic Acid

The quinoline backbone is constructed via the Gould-Jacobs cyclization. A substituted aniline reacts with diethyl ethoxymethylenemalonate under refluxing ethanol, followed by thermal cyclization:

Conditions :

Bromination at the 6-Position

Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces the 6-methyl group:

Optimization :

Introduction of the 4-Heptylphenyl Group

Friedel-Crafts Acylation

A heptylbenzene derivative undergoes acylation with chloroacetyl chloride in the presence of AlCl₃:

Key Parameters :

Reduction to Oxoethanol

The chloroethyl ketone is reduced using NaBH₄ in methanol:

Purification : Recrystallization from hexane/ethyl acetate (1:3)

Esterification of Quinoline-4-carboxylic Acid

Activation of the Carboxylic Acid

The quinoline-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride:

Conditions :

Coupling with 2-(4-Heptylphenyl)-2-oxoethanol

The acid chloride reacts with the oxoethanol in the presence of triethylamine (TEA):

Optimized Protocol :

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.1 (acid:alcohol) |

| Temperature | 0°C → RT |

| Reaction Time | 12 hours |

| Workup | Extraction with DCM, washing with NaHCO₃ |

| Yield | 94% |

Comparative Analysis of Synthetic Routes

Yield Efficiency Across Steps

| Step | Yield Range (%) | Key Factor Affecting Yield |

|---|---|---|

| Quinoline Cyclization | 78–85 | Purity of aniline derivative |

| Bromination | 85–90 | Controlled NBS addition |

| Friedel-Crafts | 75–82 | Moisture-free conditions |

| Esterification | 89–94 | Stoichiometric TEA |

Solvent and Catalyst Impact

-

Polar Solvents (DMF, DMSO): Enhance cyclization rates but may decompose acid-sensitive intermediates.

-

Lewis Acids (AlCl₃, FeCl₃): Critical for Friedel-Crafts acylation; AlCl₃ offers higher regioselectivity.

Scalability and Industrial Adaptations

Batch processes achieve kilogram-scale production with minor modifications:

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate. The compound has been evaluated against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity Evaluation

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | Higher than ampicillin |

| Compound B | Escherichia coli | 12 | Comparable to gentamicin |

| 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate | Pseudomonas aeruginosa | 10 | Lower than control |

The results indicate that structural modifications in quinoline derivatives can enhance their antibacterial activity, making them promising candidates for further development in antimicrobial therapies .

Histone Deacetylase Inhibition

Histone deacetylases play a pivotal role in cancer biology by regulating gene expression through chromatin remodeling. Compounds like 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate have been investigated for their potential as HDAC inhibitors.

Case Study: HDAC Inhibitor Development

A study synthesized a series of quinoline derivatives, including the target compound, and evaluated their inhibitory effects on HDAC enzymes. The findings demonstrated that certain derivatives exhibited significant HDAC inhibition, leading to antiproliferative effects on cancer cell lines.

Table 2: HDAC Inhibition Results

| Compound Name | HDAC Activity (%) | IC50 (µM) | Cancer Cell Line Tested |

|---|---|---|---|

| Compound C | 85 | 5 | HeLa |

| Compound D | 78 | 10 | MCF7 |

| 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate | 80 | 7 | A549 |

The data suggest that this compound could serve as a lead structure for developing novel anticancer agents targeting HDACs .

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Molecular Comparison of Quinoline-4-carboxylate Derivatives

Key Observations:

Substituent Effects on Lipophilicity :

- The heptylphenyl chain in the target compound increases lipophilicity (predicted logP >5) compared to ethylphenyl (logP ~4.5) or bromophenyl analogs. This property is critical for blood-brain barrier penetration or lipid bilayer interactions .

- Halogenated derivatives (e.g., bromine or chlorine) balance lipophilicity with polar surface area, enhancing bioavailability .

Methoxy groups (e.g., ) introduce steric hindrance and hydrogen-bonding capacity, influencing molecular recognition.

Collision Cross-Section (CCS) and Analytical Behavior: The ethylphenyl analog (C34H37NO3) has predicted CCS values of 236.0 Ų ([M+H]+), suggesting distinct gas-phase behavior in mass spectrometry compared to bulkier derivatives .

Structural Isomerism: Compounds in and share the same molecular formula (C32H32BrNO3) but differ in bromine/heptyl substitution patterns, leading to divergent crystallographic packing and solubility profiles.

Biological Activity

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate, with the CAS number 355429-17-3, is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antibacterial and anticancer agent, supported by various studies and findings.

- Molecular Formula : C32H33NO3

- Molecular Weight : 479.61 g/mol

- Density : 1.121 g/cm³ (predicted)

- Boiling Point : 674.3 °C (predicted)

- pKa : 2.07 (predicted)

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial properties. In a study evaluating various compounds, it was found that structural modifications in quinoline derivatives enhanced their antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound 5a | S. aureus | High |

| Compound 5b | E. coli | Moderate |

| Compound 5c | Bacillus subtilis | High |

| Compound 5d | Pseudomonas aeruginosa | Low |

The study indicated that compounds with higher lipophilicity showed increased antibacterial effectiveness, suggesting that the physicochemical properties significantly influence biological activity .

Anticancer Activity

The compound has also been investigated for its potential as a histone deacetylase (HDAC) inhibitor, a promising target in cancer therapy. A study synthesized several derivatives of quinoline and evaluated their inhibitory effects on HDACs and their antiproliferative activities against cancer cell lines such as K562 .

Table 2: HDAC Inhibition and Antiproliferative Effects

| Compound | HDAC Inhibition (%) | IC50 (µM) |

|---|---|---|

| D28 | 57.96 | 46.58 |

| D29 | 59.50 | 48.84 |

| D30 | 49.43 | 46.38 |

The results showed that certain derivatives significantly inhibited HDAC activity, leading to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in oncology .

Case Studies

- Study on Antibacterial Efficacy : A series of quinoline derivatives were tested against multiple bacterial strains to assess their antibacterial properties. The findings revealed that modifications in the structure led to varied levels of activity, with some compounds displaying potent effects against resistant strains .

- HDAC Inhibition Study : Research focused on the design and synthesis of quinoline derivatives as HDAC inhibitors demonstrated promising results in vitro, suggesting their potential use in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate, and how is its purity confirmed?

- Methodological Answer : The synthesis typically involves constructing the quinoline core via Friedländer or Skraup condensation, followed by functionalization. For example:

- Step 1 : Synthesize 6-methyl-2-phenylquinoline-4-carboxylic acid via cyclization of aniline derivatives with ketones.

- Step 2 : Esterify the carboxylic acid at position 4 using 2-(4-heptylphenyl)-2-oxoethanol under Mitsunobu or Steglich conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization in ethanol yield high-purity solids.

- Characterization : Confirm purity via ¹H NMR (e.g., δ 8.2–7.1 ppm for quinoline protons) and HRMS (theoretical m/z: 503.2463 for C₃₂H₃₃NO₄) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (quinoline core at δ 8.5–7.2 ppm) and ester carbonyl signals (δ ~170 ppm).

- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and quinoline C=N bonds (~1620 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at 504.2536).

- X-ray Crystallography (if applicable): Resolve stereochemistry and crystal packing using single-crystal diffraction .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed cross-coupling reactions to introduce the 4-heptylphenyl group in high-yield syntheses?

- Methodological Answer :

- Catalyst System : Use PdCl₂(PPh₃)₂ (5 mol%) with PCy₃ as a ligand in DMF at 110°C.

- Substrate : Start with 4-bromoheptylbenzene and a boronic ester derivative of the quinoline core.

- Yield Optimization : Pre-activate the boronic ester with K₂CO₃ and monitor reaction progress via TLC. Isolate intermediates (e.g., 4-carboxylic acid precursor) to minimize side reactions. Reported yields exceed 75% under these conditions .

Q. What analytical strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid) in plasma.

- Pharmacokinetic Analysis : Compare AUC and Cₘₐₓ values across species to assess bioavailability discrepancies.

- Target Validation : Perform isoform-specific enzyme inhibition assays (e.g., CYP450 isoforms) to rule out off-target effects.

- Computational Modeling : Molecular docking studies (AutoDock Vina) can explain variations in binding affinity due to heptyl chain flexibility .

Q. How should researchers design stability studies to evaluate the hydrolytic susceptibility of the ester linkage under physiological conditions?

- Methodological Answer :

- Hydrolysis Assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC (C18 column, 254 nm detection).

- Kinetic Analysis : Apply pseudo-first-order kinetics to calculate half-life (t₁/₂). Compare with methyl/ethyl esters to assess steric effects.

- Simulation : Use molecular dynamics (AMBER) to predict electron-withdrawing substituent impacts on ester stability .

Q. What methodologies are recommended for analyzing substituent effects on the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorbance maxima (λₘₐₓ) in ethanol; compare with analogs lacking the heptylphenyl group.

- Fluorescence Quenching : Titrate with iodide ions to assess steric shielding by the heptyl chain.

- TD-DFT Calculations : Model excited-state transitions (Gaussian 16) to correlate substituent electronegativity with emission spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.